molecular formula C8H11ClN2S B7836297 Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)- CAS No. 172649-59-1

Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-

Cat. No.: B7836297
CAS No.: 172649-59-1
M. Wt: 202.71 g/mol
InChI Key: JZZYOBWZHGKHDE-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Scaffold in Heterocyclic Chemistry

The thiazole nucleus is a privileged scaffold in drug discovery, largely due to its wide range of biological activities. spast.orgresearchgate.net Its derivatives have been extensively investigated and are components of numerous clinically approved drugs. bohrium.comnih.gov The significance of the thiazole scaffold can be attributed to several key factors:

Diverse Biological Activities: The thiazole ring is a core component in molecules exhibiting antimicrobial, anti-inflammatory, anticancer, antifungal, antiviral, and antioxidant properties. spast.orgmdpi.com This broad spectrum of activity has made it a focal point for the development of new therapeutic agents. bohrium.com

Structural Versatility: The thiazole ring can be readily modified at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. globalresearchonline.netnih.gov This adaptability is crucial for optimizing drug candidates.

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems, like benzene (B151609) or pyridine (B92270) rings, in drug design. This substitution can lead to improved potency, selectivity, and metabolic stability.

Coordination Chemistry: The nitrogen and sulfur atoms in the thiazole ring can act as ligands, coordinating with metal ions. This property is exploited in the development of catalysts and materials with specific electronic or magnetic properties.

Natural Occurrence: The thiazole ring is found in various natural products, most notably in Vitamin B1 (Thiamine), which plays a crucial role in metabolism. wjrr.org This natural precedent underscores its biological compatibility and importance.

The aromatic character of the thiazole ring, resulting from the delocalization of six π-electrons, contributes to its stability and influences its reactivity. nih.govresearchgate.net The protons on the ring have characteristic chemical shifts in NMR spectroscopy, typically appearing between 7.27 and 8.77 ppm, which confirms the ring's aromaticity. nih.govwikipedia.org

Overview of Thiazole-Bearing Molecules in Academic Investigations

Academic research has extensively explored the synthesis and application of thiazole-containing molecules. The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone method for constructing the thiazole ring, typically involving the condensation of a thioamide with an α-haloketone. nih.gov Numerous other synthetic strategies have since been developed to create a diverse library of thiazole derivatives. pharmaguideline.com

Recent academic investigations have focused on several key areas:

Anticancer Agents: Many novel thiazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. mdpi.comnih.gov For instance, some studies have shown that certain thiazole-pyridine hybrids exhibit potent anti-breast cancer efficacy. nih.gov The incorporation of the thiazole moiety is often a critical factor for the observed cytotoxic activity. nih.gov

Antimicrobial Agents: With the rise of antibiotic resistance, the search for new antimicrobial agents is a major research focus. Thiazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. nih.govmdpi.com Research has demonstrated that combining the thiazole ring with other heterocyclic systems, such as pyrazole (B372694) or triazole, can lead to compounds with enhanced antimicrobial properties. nih.govresearchgate.net

Enzyme Inhibition: The structural features of the thiazole ring make it an effective scaffold for designing enzyme inhibitors. Thiazolium salts, derived from the alkylation of the thiazole nitrogen, are known to act as catalysts in biochemical reactions and have been explored as mimics for the active form of thiamine. wikipedia.org

Materials Science: Thiazole-containing polymers and dyes are being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells, due to their favorable electronic and photophysical properties.

The table below summarizes some classes of thiazole derivatives and the primary focus of academic research associated with them.

Class of Thiazole DerivativePrimary Area of Academic Investigation
2-AminothiazolesSynthesis of bioactive compounds, enzyme inhibitors
4-ThiazolidinonesAnticancer, antimicrobial, and antiviral drug design ump.edu.plsemanticscholar.org
Thiazole-Pyridine HybridsDevelopment of potent anticancer agents nih.gov
BisthiazolesExploration of enhanced biological activities nih.gov
Thiazolium SaltsCatalysis and mechanistic studies wikipedia.org

These examples highlight the continued and vibrant interest in thiazole chemistry within the academic community, driven by the scaffold's proven utility and potential for future discoveries. globalresearchonline.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-2-pyrrolidin-1-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2S/c9-5-7-6-12-8(10-7)11-3-1-2-4-11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZYOBWZHGKHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401262235
Record name 4-(Chloromethyl)-2-(1-pyrrolidinyl)thiazole
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Molecular Weight

202.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172649-59-1
Record name 4-(Chloromethyl)-2-(1-pyrrolidinyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172649-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-2-(1-pyrrolidinyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401262235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization Studies of Thiazole, 4 Chloromethyl 2 1 Pyrrolidinyl

Reactivity of the Chloromethyl Group

The chloromethyl substituent at the C4 position of the thiazole (B1198619) ring is a key site for chemical modification. Its reactivity is analogous to that of a primary alkyl halide, making it susceptible to a variety of transformations.

The carbon atom of the chloromethyl group is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the chloride ion. These reactions typically proceed through an SN2 (bimolecular nucleophilic substitution) pathway. A wide array of nucleophiles, including amines, thiols, and alcohols, can be employed to introduce new functional groups at this position. The electron-withdrawing nature of the adjacent thiazole ring enhances the electrophilicity of the chloromethyl carbon, facilitating these substitution reactions.

For instance, reaction with a secondary amine would yield a tertiary amine, while reaction with a thiol would produce a thioether. This reactivity is fundamental to the use of this compound as a building block for more complex molecules. mdpi.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile (Nu:)Reagent ExampleProduct Type
Amine (R₂NH)Diethylamine4-(diethylaminomethyl)-2-(1-pyrrolidinyl)thiazole
Thiol (RSH)Thiophenol4-(phenylthiomethyl)-2-(1-pyrrolidinyl)thiazole
Alcohol (ROH)Sodium Methoxide4-(methoxymethyl)-2-(1-pyrrolidinyl)thiazole
Cyanide (CN⁻)Sodium Cyanide[2-(1-pyrrolidinyl)thiazol-4-yl]acetonitrile

The reaction of the chloromethyl group with tertiary amines or other nitrogen-containing heterocycles leads to the formation of quaternary ammonium (B1175870) salts. nih.govmdpi.commdpi.com This quaternization reaction is a specific example of the SN2 substitution discussed previously. The resulting salts are ionic compounds with a permanent positive charge on the nitrogen atom. mdpi.com The synthesis is typically straightforward, often involving mixing the thiazole derivative with the desired amine, sometimes with gentle heating in a suitable solvent like acetonitrile (B52724). mdpi.com These salts are of interest due to their potential biological activities and use as ionic liquids or phase-transfer catalysts. nih.govsemanticscholar.org

The general reaction can be represented as: Thiazole-CH₂Cl + R₃N → [Thiazole-CH₂-NR₃]⁺Cl⁻

The chloromethyl group can be converted into an aldehyde (formyl group) through the Sommelet reaction. farmaciajournal.com This transformation involves two main steps. First, the chloromethyl compound is reacted with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. farmaciajournal.com In the second step, this salt is hydrolyzed, typically with aqueous acid, to yield the corresponding aldehyde. farmaciajournal.com This method provides a valuable route for introducing a formyl group at the C4 position, which can then participate in a wide range of subsequent reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid. The applicability of the Sommelet reaction has been demonstrated for other chloromethyl-substituted heterocycles, such as thiadiazoles, with good yields. farmaciajournal.comnih.gov

Table 2: Sommelet Reaction Pathway

StepReactantsIntermediate/Product
1Thiazole-CH₂Cl + HexamethylenetetramineQuaternary ammonium salt ([Thiazole-CH₂-HMTA]⁺Cl⁻)
2Quaternary ammonium salt + H₂O, H⁺2-(1-pyrrolidinyl)thiazole-4-carbaldehyde

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the substituents on the ring. pharmaguideline.comwikipedia.org

In the thiazole ring, the C5 position is generally the most electron-rich and therefore the preferred site for electrophilic aromatic substitution. pharmaguideline.comwikipedia.orgresearchgate.net The presence of the 2-(1-pyrrolidinyl) group, which is a strong electron-donating group due to the lone pair on the nitrogen atom, further activates the thiazole ring towards electrophilic attack. This donation of electron density primarily increases the nucleophilicity of the C5 position, reinforcing its preference as the site of substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur predominantly at the C5 position of Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-. pharmaguideline.com

The C2 position of the thiazole ring is the most electron-deficient due to its position between the two electronegative heteroatoms (sulfur and nitrogen). pharmaguideline.comwikipedia.org This makes it the most susceptible position to nucleophilic attack in unsubstituted or electron-withdrawn thiazoles. pharmaguideline.com However, in Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-, the C2 position is already substituted with a strongly electron-donating pyrrolidinyl group. This group significantly increases the electron density at C2, making a direct nucleophilic attack on this carbon atom highly unfavorable. researchgate.net Instead, the reactivity at this position is dominated by the chemistry of the exocyclic pyrrolidinyl group. The nitrogen atom of the 2-amino group in 2-aminothiazoles is known to have weak nucleophilicity because its lone pair participates in conjugation with the aromatic ring. researchgate.net

N-Alkylation to Form Thiazolium Cations

The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons and can undergo N-alkylation when treated with alkylating agents. This reaction results in the formation of a quaternary ammonium salt known as a thiazolium cation. In the case of Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-, the presence of the chloromethyl group at the 4-position introduces a potential for intramolecular or intermolecular alkylation.

While specific studies on the N-alkylation of this particular compound are not readily found, the general mechanism involves the nucleophilic attack of the thiazole nitrogen on an electrophilic carbon. The resulting thiazolium salt is a positively charged species with altered electronic properties and reactivity compared to the parent thiazole.

Table 1: General Conditions for N-Alkylation of Thiazoles

Alkylating AgentSolventTemperatureProduct
Alkyl halides (e.g., CH3I)Acetonitrile, DMFRoom Temperature to RefluxN-Alkylthiazolium halide
Alkyl triflatesDichloromethane0 °C to Room TemperatureN-Alkylthiazolium triflate

Note: This table represents general conditions for N-alkylation of thiazole derivatives and is not based on specific experimental data for Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-.

Reactivity of the Pyrrolidinyl Moiety

The 2-(1-pyrrolidinyl) substituent significantly influences the electronic properties and reactivity of the thiazole ring.

Role of Nitrogen Lone Pair in Electron Distribution

The nitrogen atom of the pyrrolidinyl group possesses a lone pair of electrons that can be delocalized into the thiazole ring system. This electron-donating effect increases the electron density of the thiazole ring, particularly at the C5 position. This increased nucleophilicity can influence the regioselectivity of electrophilic substitution reactions on the thiazole ring.

The lone pair on the pyrrolidinyl nitrogen is in an sp3-hybridized orbital, making it more basic and available for protonation or reaction with electrophiles compared to the sp2-hybridized nitrogen within the aromatic thiazole ring. libretexts.org

Potential for Ring-Opening or Further Functionalization

The pyrrolidine (B122466) ring is generally stable; however, under certain conditions, ring-opening reactions can occur. For instance, theoretical studies on related N-substituted azetidines and pyrrolidines have explored ring-enlargement reactions. researchgate.net While no specific studies on the ring-opening of the pyrrolidinyl moiety in Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)- have been found, such reactions could theoretically be initiated by strong nucleophiles or under conditions that promote the formation of a strained intermediate.

Furthermore, the pyrrolidine ring itself can be a site for further functionalization, although the reactivity would be influenced by the electron-withdrawing nature of the attached thiazole ring.

Structure Activity Relationship Sar Investigations

Influence of Substituent Position on the Thiazole (B1198619) Core

The thiazole ring serves as a versatile scaffold in medicinal chemistry, and its biological properties are heavily dependent on the electronic and steric characteristics of the groups attached to it. The substitution pattern, particularly at the 2- and 4-positions, dictates the molecule's interaction with biological targets. globalresearchonline.netmdpi.com

Impact of the 4-(chloromethyl) Group on Biological Activity

The 4-(chloromethyl) group is a key functional feature, imparting significant chemical reactivity to the molecule. This group is classified as an electrophilic "warhead," capable of acting as an alkylating agent. Its presence suggests a mechanism of action that may involve the formation of a stable, covalent bond with nucleophilic residues, such as cysteine or histidine, within the binding site of a target protein. nih.govnih.gov This mode of irreversible inhibition can lead to a prolonged and potent biological effect. mdpi.com

The importance of the substituent at the C4 position is well-documented in the SAR of various thiazole series. Alterations at this position are known to modulate the potency and selectivity of the compounds. For instance, in different classes of thiazole derivatives, the introduction of substituted phenyl rings or other functional groups at C4 has been shown to be critical for their antitumor, antimicrobial, or anti-inflammatory activities. mdpi.comnih.gov The chloromethyl group, specifically, provides a reactive handle that is distinct from the more common aryl or simple alkyl substituents, suggesting a targeted covalent inhibition mechanism.

Table 1: Comparison of C4-Substituents on Thiazole Derivatives and Their Biological Impact

C4-Substituent General Class of Compound Observed Biological Effect
Substituted Phenyl Antimicrobial Thiazoles Activity is sensitive to electron-donating or electron-withdrawing groups on the phenyl ring. mdpi.com
Methyl Anti-inflammatory Pyrazole-Thiazoles Presence of a small alkyl group can be optimal for activity. globalresearchonline.net
Chloromethyl Covalent Inhibitors Acts as a reactive electrophile, enabling covalent bond formation with target proteins. nih.govacs.org

Role of the 2-(1-pyrrolidinyl) Group in Bioactivity

The substituent at the C2 position of the thiazole ring plays a pivotal role in molecular recognition and binding affinity. The 2-(1-pyrrolidinyl) group is a cyclic secondary amine that confers specific steric and electronic properties. Research on various 2-aminothiazole (B372263) derivatives has consistently shown that the nature of the amino group is a critical factor for bioactivity. nih.govresearchgate.net

Studies on highly functionalized 2-(pyrrolidin-1-yl)thiazole (B1362008) frameworks have demonstrated their potential as antibacterial and antimycobacterial agents. mersin.edu.trresearchgate.net The pyrrolidine (B122466) ring, compared to acyclic amines (like a dimethylamino group) or other cyclic amines (like piperidine (B6355638) or morpholine), offers a unique combination of basicity, lipophilicity, and conformational rigidity. This constrained conformation can be advantageous for fitting into a specific protein binding pocket, reducing the entropic penalty of binding and potentially increasing potency. In some series of bioactive thiazoles, the pyrrolidinyl moiety has been identified as the optimal C2-substituent for achieving high efficacy.

Modulation of Biological Responses through Side Chain Modifications

Fine-tuning the biological activity of the lead compound can be achieved by systematically modifying its side chains.

Variations in the Alkyl Chain Length or Halogenation of the Chloromethyl Group

The reactivity of the 4-(chloromethyl) group can be modulated by altering the halogen or the length of the alkyl chain. This allows for the optimization of the balance between potency and off-target reactivity.

Halogen Substitution: Replacing the chlorine atom with other halogens would directly impact the group's alkylating potential. A 4-(bromomethyl) or 4-(iodomethyl) analogue would be more reactive due to the better leaving group ability of bromide and iodide, potentially leading to faster covalent bond formation and higher potency. Conversely, a 4-(fluoromethyl) analogue would be significantly less reactive. This modification is a key strategy for tuning the reactivity of covalent inhibitors.

Alkyl Chain Elongation: Extending the side chain, for example to a 4-(2-chloroethyl) group, would alter the steric profile and flexibility of the electrophilic warhead. This could change how the reactive group is presented to the target nucleophile, potentially improving or diminishing the efficiency of the covalent reaction.

Substituent Effects on the Pyrrolidinyl Ring System

Modifying the pyrrolidinyl ring itself offers another avenue for optimizing the molecule's properties. The introduction of substituents can influence the compound's polarity, metabolic stability, and three-dimensional shape. nih.gov

Polar Substituents: Adding polar groups like hydroxyl (-OH) or amino (-NH2) to the pyrrolidine ring could enhance aqueous solubility and introduce new hydrogen bonding interactions with the target, potentially increasing binding affinity.

Non-Polar Substituents: The introduction of small alkyl groups like methyl (-CH3) could enhance hydrophobic interactions within the binding pocket.

Stereoelectronic Effects: Substituents also influence the preferred "puckering" conformation (envelope or twist) of the pyrrolidine ring. This can fine-tune the spatial orientation of the entire C2-substituent, which can be critical for achieving an optimal geometric fit with the biological target. nih.gov

Table 2: Potential Modifications to the Pyrrolidinyl Ring and Their Predicted Consequences

Modification Position on Pyrrolidine Ring Predicted Impact on Physicochemical Properties Potential Biological Consequence
Hydroxylation (-OH) C3 or C4 Increased polarity, H-bond donor/acceptor Improved solubility, new receptor interactions
Fluorination (-F) C3 or C4 Increased metabolic stability, altered basicity (pKa) of nitrogen Enhanced bioavailability, modulated binding affinity

Conformational Analysis and its Correlation with Activity

The key conformational variables include the rotation around the C2-N bond, which determines the orientation of the pyrrolidinyl ring relative to the thiazole core, and the rotation around the C4-CH2 bond. The pyrrolidine ring itself is non-planar and exists in puckered conformations (envelope or twist forms). The specific pucker and the orientation of the ring can either facilitate or hinder the molecule's entry and fit into a binding site. nih.gov

Computational modeling and spectroscopic studies on related heterocyclic compounds have shown that low-energy, stable conformations are often the ones responsible for biological activity. An optimal conformation would present the key binding groups (the pyrrolidinyl nitrogen, the thiazole ring's heteroatoms, and the reactive chloromethyl group) in the correct spatial arrangement to engage with complementary residues on the target protein, thus maximizing binding affinity and subsequent biological effect.

Comparative SAR Studies with Related Thiazole Derivatives

The structure-activity relationship (SAR) of thiazole derivatives is a critical area of research in medicinal chemistry, aimed at understanding how chemical modifications to the thiazole core influence biological activity. By systematically altering substituents at various positions on the thiazole ring, researchers can identify key structural features responsible for eliciting or enhancing a desired pharmacological effect. This section provides a comparative analysis of the SAR of "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" with other related thiazole derivatives, focusing on the influence of substituents at the C2 and C4 positions.

Influence of Substituents at the C2-Position

The substituent at the 2-position of the thiazole ring plays a pivotal role in determining the biological activity of many derivatives. In the case of "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", the 2-position is occupied by a pyrrolidinyl group.

Research on a series of 2-(N-substituted)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazoles as antimicrotubule agents has underscored the significance of the C2-substituent. In these studies, the pyrrolidin-1-yl moiety at the C2 position was found to be essential for potent activity. nih.gov When the pyrrolidinyl group was replaced with other substituents, a significant decrease in activity was observed, highlighting the favorable contribution of the pyrrolidinyl ring to the compound's biological profile. nih.gov

In contrast, many other biologically active thiazoles feature a 2-amino group, which can be further modified. For instance, in a series of antimycobacterial and antiplasmodial agents based on a 2-amino-4-(2-pyridyl) thiazole scaffold, optimal antimycobacterial activity was achieved when a substituted phenyl ring was attached to the 2-amino position via an amide linker. nih.gov This suggests that for certain biological targets, an extended substituent with specific electronic and hydrophobic properties at the C2-position is beneficial.

The table below summarizes the comparative impact of different C2-substituents on the biological activity of thiazole derivatives, drawing from various research findings.

C2-SubstituentBiological Activity ContextKey Finding
Pyrrolidin-1-yl Antimicrotubule AgentsEssential for submicromolar IC50 values; superior to other N-substituents. nih.gov
2-AminoGeneralA common scaffold for further derivatization to achieve various biological activities. nih.govmdpi.com
2-AcylaminoAnticancer AgentsIntroduction of propanamido function showed better activity than acetamido moiety. nih.gov
2-(Substituted)-Antimycobacterial & AntiplasmodialAn amide linker to a substituted phenyl ring at the 2-amino position was optimal for antimycobacterial
aminoAgentsactivity. nih.gov Hydrophobic electron-withdrawing groups on the phenyl ring favored antiplasmodial activity. nih.gov

Influence of Substituents at the C4-Position

The substituent at the 4-position of the thiazole ring also significantly modulates the pharmacological properties of these compounds. In "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", this position is occupied by a chloromethyl group.

The nature of the substituent at C4 can drastically alter the potency and selectivity of thiazole derivatives. For example, in a study of 2-aminothiazoles as anticancer agents, the introduction of a methyl group at the C4-position was found to decrease the cytotoxic potency. nih.gov Conversely, the presence of a 2-pyridyl ring at the C4-position was crucial for the potent antimycobacterial activity of a series of 2-aminothiazole derivatives. nih.gov

In a study of thiazole-based pyrrolidine derivatives with antibacterial activity, a compound with a 4-F-phenyl group at the C4-position was identified as a selective inhibitor of Gram-positive bacteria. biointerfaceresearch.com This indicates that an aromatic substituent at this position can confer potent and selective antibacterial properties.

Furthermore, research on antiproliferative 2-acetamidothiazole (B125242) and 2-benzamidothiazole derivatives revealed that replacing a 4-(isothiocyanatomethyl) substituent with a 4-chloromethyl group did not lead to an increase in activity. nih.gov This finding suggests that the chloromethyl group may not be the optimal substituent for this particular biological activity and that other functionalities at the C4-position might be more favorable.

The following table presents a comparative overview of the effects of different C4-substituents on the biological activity of thiazole derivatives.

C4-SubstituentBiological Activity ContextKey Finding
Chloromethyl Anticancer AgentsReplacement of 4-(isothiocyanatomethyl) with 4-chloromethyl did not enhance antiproliferative activity. nih.gov
MethylAnticancer AgentsIncorporation of a methyl group at the C4-position decreased cytotoxic potency. nih.gov
PhenylAnticancer AgentsA phenyl group at the C4-position had a similar effect to a methyl group in decreasing potency. nih.gov
4-F-PhenylAntibacterial AgentsConferred selective inhibitory activity against Gram-positive bacteria. biointerfaceresearch.com
2-PyridylAntimycobacterial AgentsEssential for potent activity against Mycobacterium tuberculosis. nih.gov

Medicinal Chemistry Exploration and Biological Target Identification in Research Context

Thiazole (B1198619), 4-(chloromethyl)-2-(1-pyrrolidinyl)- as a Privileged Scaffold for Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, recognized for its broad pharmacological potential. ingentaconnect.comsciencecentral.in This "privileged scaffold" is present in numerous natural products and synthetic compounds, demonstrating a wide array of biological activities. ingentaconnect.comsciencecentral.inresearchgate.net Its versatility allows for structural modifications that can fine-tune its therapeutic effects, making it a focal point in the quest for novel and more effective drugs. bohrium.comresearchgate.net

Historically, the thiazole nucleus has been a key component in the development of various therapeutic agents. globalresearchonline.net Its presence in vitamin B1 (thiamine) underscores its fundamental biological importance. Over the years, medicinal chemists have incorporated the thiazole ring into a multitude of drugs, leading to significant advancements in treating a range of diseases. researchgate.netglobalresearchonline.net FDA-approved drugs containing the thiazole moiety, such as the anticancer agents Dasatinib and Dabrafenib, highlight its success in modern medicine. monash.edunih.gov

In the contemporary drug discovery landscape, the thiazole scaffold continues to be a subject of intense research. bohrium.comresearchgate.net Scientists are exploring its potential in developing new treatments for a variety of conditions, including cancer, inflammation, and infectious diseases. nih.govnih.gov The ability to modify the thiazole ring at various positions allows for the creation of large libraries of compounds for screening, enhancing the probability of identifying new drug candidates with improved efficacy and reduced toxicity. bohrium.com

Scaffold hopping is a crucial strategy in medicinal chemistry aimed at discovering new drug candidates by replacing a central molecular core with a different, yet functionally similar, scaffold. rsc.orgrsc.org This technique is employed to improve a compound's properties, such as potency, selectivity, and pharmacokinetic profile, or to circumvent existing patents. The thiazole core, with its favorable electronic and steric properties, serves as an excellent starting point for such strategies. rsc.org

Recently, researchers have developed novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] mdpi.comnih.govnih.govtriazole (ThTz), to be used as building blocks in scaffold hopping. rsc.orgnih.gov This strategy involves replacing the heteroaromatic ring in known bioactive compounds to alter their biological activity and pharmacokinetic properties. rsc.orgrsc.org The versatility of the thiazole ring allows for the creation of diverse molecular architectures, facilitating the exploration of new chemical spaces and the identification of novel therapeutic agents. nih.gov

In Vitro Biological Activity Screening and Assays

The biological evaluation of compounds containing the "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" scaffold and its derivatives is a critical step in identifying potential therapeutic applications. In vitro studies provide the initial assessment of a compound's activity against specific biological targets.

Thiazole derivatives have demonstrated significant potential as anticancer agents. nih.govnih.gov Numerous studies have shown that these compounds can inhibit the growth of various cancer cell lines through different mechanisms of action. nih.govtandfonline.com

Mechanisms of Action:

Induction of Apoptosis: Thiazole derivatives have been shown to trigger programmed cell death in cancer cells. nih.govtandfonline.com

Tubulin Assembly Disruption: Some thiazole compounds interfere with the formation of microtubules, which are essential for cell division. nih.gov

Enzyme Inhibition: Thiazole-containing molecules can inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases, topoisomerase, and histone deacetylase (HDAC). nih.govnih.gov

Signaling Pathway Modulation: They can also interfere with critical signaling pathways like NFkB/mTOR/PI3K/AkT. nih.gov

Research Findings:

A variety of thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous human tumor cell lines. tandfonline.com For instance, certain 2,4,5-trisubstituted thiazole derivatives have shown promising anticancer activity. monash.edu In one study, a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and tested against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines, with some compounds showing moderate to good inhibitory effects. mdpi.comneliti.com Another study reported that thiazole-based compounds bearing moieties like 4-bromothiophen-2-yl and naphthalen-2-yl exhibited significant anticancer activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines by inducing apoptosis. tandfonline.com

Notably, a specific thiazole derivative, compound 4c, demonstrated potent antiproliferative activity against MCF-7 and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com This compound was found to induce apoptosis and cell cycle arrest. mdpi.com The anticancer potential of thiazole derivatives is often attributed to the presence of the sulfur and nitrogen-containing thiazole moiety. mdpi.com

Compound TypeCancer Cell Lines TestedObserved ActivityMechanism of Action
2-Phenyl-4-trifluoromethyl thiazole-5-carboxamidesA-549, Bel7402, HCT-8Moderate to good inhibitionNot specified
Thiazoles with 4-bromothiophen-2-yl or naphthalen-2-ylHeLa, MCF-7, HT-29Significant inhibitionApoptosis induction
Thiazole derivative 4cMCF-7, HepG2Potent inhibition (IC50: 2.57 µM and 7.26 µM)Apoptosis and cell cycle arrest

The thiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. mdpi.com Derivatives of thiazole have shown broad-spectrum activity against various pathogenic bacteria and fungi. mdpi.comnih.gov

Antibacterial Activity:

Thiazole derivatives have been found to be effective against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of 2-aminothiazole (B372263) derivatives were synthesized and showed activity against Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.comjocpr.com The introduction of different substituents on the thiazole ring has been shown to produce encouraging results against tested bacterial strains. mdpi.com For instance, trichlorophenyl thiazole molecules have demonstrated significant inhibitory effects. mdpi.com In some studies, newly synthesized 1,3-thiazole derivatives exhibited notable antibacterial activity at higher concentrations against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov

Antifungal Activity:

Thiazole compounds have also demonstrated significant antifungal properties. mdpi.com Studies have shown their efficacy against various fungal strains, including Aspergillus niger and Candida albicans. nih.govresearchgate.net Certain 2,4-disubstituted thiazole derivatives have shown strong antifungal activity. mdpi.com The presence of a -C=N spacer in the thiazole structure has been found to be beneficial for its antifungal behavior. mdpi.com In one study, synthesized 1,3-thiazole derivatives showed notable antifungal activity against A. niger at higher concentrations. nih.gov Another study revealed that some 2-aminothiazole derivatives exhibited good antifungal activity against C. albicans and A. niger. researchgate.net

Compound TypeMicroorganismObserved Activity
2-Aminothiazole derivativesBacillus subtilis, E. coli, S. aureus, P. fluorescensAntibacterial activity
1,3-Thiazole derivativesMRSA, E. coli, Aspergillus nigerAntibacterial and antifungal activity
2,4-Disubstituted thiazole derivativesFungal strainsStrong antifungal activity

The ability of thiazole derivatives to inhibit specific enzymes is a key aspect of their therapeutic potential. nih.gov These compounds have been investigated as inhibitors of a wide range of enzymes involved in various disease processes.

Types of Enzymes Inhibited:

Protein Kinases: Thiazole-containing compounds have been successfully developed as inhibitors of protein kinases, which play a crucial role in cell signaling and are often dysregulated in cancer. nih.govnih.gov For example, derivatives containing a phenyl sulfonyl group have shown potent inhibition of the B-RAFV600E kinase. nih.gov

Carbonic Anhydrases: Certain 2-amino thiazole derivatives have demonstrated inhibitory effects against human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov

Cholinesterases: 2-amino thiazole derivatives have also been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. nih.gov

Tyrosinase: Thiazole-based selones have emerged as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. acs.org

Cyclooxygenases (COX): Thiazole carboxamide derivatives have been designed and evaluated as inhibitors of COX-1 and COX-2 enzymes, which are involved in inflammation. acs.orgnih.gov

Research Findings:

In one study, a 2-amino-4-(4-chlorophenyl)thiazole compound exhibited potent inhibition against hCA I with a Ki of 0.008 µM. nih.gov Another compound, 2-amino-4-(4-bromophenyl)thiazole, showed significant inhibition of hCA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov Furthermore, a benzothiazole-based selone was identified as a highly effective tyrosinase inhibitor with an IC50 value of 0.47 µM, significantly more potent than the standard inhibitor kojic acid. acs.org

CompoundEnzymeInhibition Constant (Ki or IC50)
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 µM (Ki)
2-amino-4-(4-bromophenyl)thiazolehCA II0.124 µM (Ki)
AChE0.129 µM (Ki)
BChE0.083 µM (Ki)
Benzothiazole-based seloneTyrosinase0.47 µM (IC50)

Identification and Validation of Molecular Targets

Based on the activities of related compounds, "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" could potentially interact with several classes of molecular targets crucial in pathophysiology.

Protein and Lipid Kinases (e.g., EGFR, c-Met, CDK1, CLK1, PI3Kα)

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets. mdpi.com The thiazole ring is a component of approved tyrosine kinase inhibitors, such as dasatinib. mdpi.com Research has also identified other thiazole derivatives with kinase inhibitory activity. For example, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole was found to be an inhibitor of Sphingosine Kinase 1 (SK1), inducing its proteasomal degradation. nih.gov

While no specific studies link "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" to the inhibition of EGFR, c-Met, CDK1, CLK1, or PI3Kα, the established role of the thiazole scaffold in kinase binding warrants investigation into its potential activity against these and other kinases. The field of cdc2-like kinase 1 (Clk1) inhibitors, for instance, is an area of active research for various diseases, though a major challenge remains achieving selectivity over other kinase families. nih.gov

DNA Repair Enzymes (e.g., PARP1, DNA gyrase, topoisomerases)

Enzymes that modulate DNA topology and repair, such as topoisomerases and Poly(ADP-ribose) polymerase 1 (PARP1), are validated targets for cancer therapy. nih.gov Topoisomerase I (Top1) inhibitors trap the enzyme on DNA, leading to DNA strand breaks, while PARP1 is a key enzyme in the repair of such breaks. nih.govnih.gov The inhibition of PARP1 can enhance the efficacy of DNA damaging agents, including Top1 poisons. nih.gov Although the mechanisms of these enzymes are well-studied, there is no direct evidence in the reviewed literature to suggest that "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" or closely related thiazole derivatives act as inhibitors of PARP1, DNA gyrase, or topoisomerases.

Microtubule Polymerization

The disruption of microtubule dynamics is a clinically validated anticancer strategy. A significant finding in a related area of research involves a close structural analog, 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole. This compound was found to be a highly active antimicrotubule agent. nih.gov It potently inhibited the proliferation of various tumor cell lines and was shown to inhibit tubulin polymerization with an activity level comparable to the well-known agent Combretastatin A-4 (CA-4). nih.gov Further investigation revealed that this derivative caused cell cycle arrest in the G2/M phase, a characteristic feature of microtubule-destabilizing agents. nih.gov

Table 2: In Vitro Activity of a 2-(N-Pyrrolidinyl)thiazole Derivative

Activity Assay IC50 Value
Tubulin Polymerization Inhibition ~1.3 µM
Cell Growth Inhibition (Select Cell Lines) Submicromolar

Data represents the activity of 2-(N-pyrrolidinyl)-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazole, a structural analog of the subject compound. nih.gov

The potent activity of this analog, which shares the 2-(pyrrolidinyl)thiazole core, strongly suggests that the subject compound, "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", could also function as an inhibitor of microtubule polymerization. nih.govnih.govbioworld.com

G-Protein Coupled Receptors (GPR119)

As detailed in section 5.2.4, GPR119 is a key receptor in glucose homeostasis, and molecules containing both thiazole and pyrrolidine-like structures have been developed as potent agonists. nih.gov The activation of GPR119 on pancreatic β-cells and intestinal L-cells triggers insulin (B600854) and GLP-1 secretion, respectively. semanticscholar.org The demonstrated efficacy of 4-(phenoxymethyl)thiazole derivatives highlights the potential of the thiazole scaffold in designing new therapeutics for type 2 diabetes by targeting this specific GPCR. nih.gov

Bacterial Cell Wall Synthesis Enzymes (e.g., MurB)

The bacterial cell wall is a critical structure for bacterial survival, and its biosynthetic pathway is a long-standing target for antibiotics. Enzymes such as MurB, a UDP-N-acetylenolpyruvoylglucosamine reductase, are essential components of this pathway. Research has identified 4-thiazolidinones as a class of compounds capable of inhibiting the MurB enzyme. researchgate.netnih.gov While thiazolidinones are structurally distinct from thiazoles, this finding indicates that heterocyclic compounds containing the thiazole motif can be designed to interfere with bacterial cell wall synthesis. However, there is no specific research available linking "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" to the inhibition of MurB or other enzymes in this pathway.

Based on comprehensive searches for the chemical compound "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", there is no publicly available scientific literature detailing its specific mechanistic actions related to apoptosis induction, cell cycle perturbation, mitochondrial membrane potential modulation, or reactive oxygen species generation.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the outline as requested.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry studies focused solely on the compound "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" that align with the requested detailed outline.

Molecular docking simulations , including ligand-target binding affinity predictions or the identification of key binding interactions for this specific molecule.

Quantum mechanical calculations , such as electronic structure analysis, conformational landscape and energy minimization studies, or investigations into its protonation and deprotonation behavior.

While research exists for other thiazole derivatives—some containing a pyrrolidinyl group and others a chloromethyl group—these studies are on structurally distinct molecules. Due to the strict requirement to focus solely on "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", the findings from these related but different compounds cannot be used to generate the requested article without violating the specified constraints.

Therefore, it is not possible to provide the detailed, scientifically accurate content for each section and subsection of the outline as requested for this particular compound.

Computational and Theoretical Chemistry Studies

Molecular Dynamics Simulations for Dynamic Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a detailed view of the dynamic interactions between a ligand, such as a thiazole (B1198619) derivative, and its biological target, typically a protein. physchemres.org By simulating the behavior of the ligand-protein complex in a solvated environment that mimics physiological conditions, MD simulations can assess the stability of the binding pose identified through molecular docking and characterize the key intermolecular interactions that maintain the complex. mdpi.commdpi.com

The primary goal of MD simulations in this context is to evaluate the stability of the compound within the binding site of a receptor. physchemres.org Key parameters are analyzed throughout the simulation trajectory, which typically spans nanoseconds. mdpi.comresearchgate.net The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is calculated to measure the conformational stability of the complex over time; a stable RMSD value suggests that the ligand remains securely bound in its initial pose. mdpi.com Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that interact with the ligand. mdpi.com

Furthermore, MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. By monitoring the distance and geometry of these interactions throughout the simulation, researchers can determine their persistence and strength, offering a more dynamic and realistic picture than the static view provided by molecular docking alone. physchemres.orgmdpi.com This information is critical for understanding the binding mechanism and can guide the rational design of more potent derivatives. physchemres.org

Table 1: Illustrative Parameters for a Molecular Dynamics Simulation of a Thiazole Derivative-Protein Complex This table presents typical parameters and expected outcomes from an MD simulation study, based on methodologies applied to similar thiazole compounds.

ParameterDescriptionTypical Value/Observation for a Stable ComplexReference
Simulation Time The total duration of the simulation.100 ns mdpi.comresearchgate.net
Force Field A set of empirical energy functions used to calculate the potential energy of the system.OPLS-2005 mdpi.com
Solvent Model The model used to represent the solvent (typically water).TIP3P mdpi.com
System Conditions Temperature, pressure, and ionic concentration set to mimic physiological states.300 K, 1 atm, 0.15 M NaCl mdpi.com
Ligand RMSD Root Mean Square Deviation of the ligand atoms relative to the initial docked pose.Plateauing under 3 Å mdpi.com
Protein RMSF Root Mean Square Fluctuation of Cα atoms of each residue.Low fluctuation in binding site residues, higher in loops and terminal regions mdpi.com
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is maintained.High occupancy (>50%) for key interactions physchemres.org

In Silico ADME Prediction (excluding toxicity aspects)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govrjptonline.org These computational models use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic properties that determine its viability as a drug candidate. researchgate.netnih.gov By identifying potential liabilities before synthesis and experimental testing, these methods save significant time and resources.

For "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-," various ADME parameters can be predicted. Absorption is often evaluated by predicting properties like gastrointestinal (GI) absorption and permeability across the blood-brain barrier (BBB). nih.govmdpi.com Models for GI absorption often rely on physicochemical properties such as lipophilicity (log P), topological polar surface area (TPSA), and molecular weight. nih.govmdpi.com Compounds with high GI absorption are more likely to be orally bioavailable. nih.gov BBB permeability is another crucial factor, indicating whether a compound is likely to enter the central nervous system. nih.gov

Distribution characteristics can be inferred from predictions of plasma protein binding (PPB). researchgate.netmdpi.com A high degree of binding to plasma proteins can limit the amount of free compound available to exert its therapeutic effect. mdpi.comMetabolism predictions often involve identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a key consideration to avoid drug-drug interactions. researchgate.net

Drug-likeness rules, such as Lipinski's Rule of Five, are also commonly assessed. mdpi.comnih.gov This rule establishes that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a log P over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. mdpi.com Adherence to these guidelines suggests a higher probability of oral bioavailability.

Table 2: Predicted ADME Properties for Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)- This table presents illustrative ADME parameters predicted using computational models. The values are representative of what would be expected for a molecule with this structure based on general principles of ADME prediction.

ADME PropertyPredicted Parameter/DescriptorPredicted Value/ClassificationSignificance in PharmacokineticsReference
Physicochemical Properties Molecular Weight ( g/mol )~216.7Influences diffusion and permeability. mdpi.com
Log P (Octanol/Water Partition Coefficient)2.0 - 3.5Measures lipophilicity; affects absorption and distribution. mdpi.com
Topological Polar Surface Area (TPSA) (Ų)< 60Relates to hydrogen bonding potential and membrane permeability. nih.gov
Absorption Gastrointestinal (GI) AbsorptionHighIndicates good potential for oral absorption. nih.govmdpi.com
Blood-Brain Barrier (BBB) PermeabilityLikely PermeantSuggests the compound may cross into the central nervous system. nih.gov
Distribution Plasma Protein Binding (PPB)Moderate to HighAffects the concentration of free drug available to act on its target. researchgate.netmdpi.com
Metabolism Cytochrome P450 (CYP) InhibitionPotential inhibitor of some isoformsPredicts the likelihood of causing drug-drug interactions. researchgate.net
Drug-Likeness Lipinski's Rule of Five Violations0Indicates a high probability of good oral bioavailability. mdpi.comnih.gov

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their unique chemical shifts (δ), which are influenced by the surrounding electron density. The spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring, the chloromethyl group, and the pyrrolidine (B122466) ring. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings, helping to establish the connectivity of the molecular framework.

¹³C NMR for Carbon Backbone Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). This technique is crucial for confirming the presence of all carbon atoms in the molecule and for identifying the key functional groups, such as the thiazole ring carbons, the chloromethyl carbon, and the pyrrolidine carbons.

Specific, experimentally determined ¹³C NMR data for this compound could not be located in the surveyed literature.

2D NMR Techniques for Connectivity and Spatial Relationships

Detailed 2D NMR analysis for "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" has not been reported in the available scientific literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of chemical bonds. For "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aliphatic pyrrolidine and chloromethyl groups. Additionally, vibrations associated with the C=N and C-S bonds within the thiazole ring would appear in the fingerprint region of the spectrum, providing evidence for the heterocyclic core. The presence of the C-Cl bond would also give rise to a characteristic absorption band.

Specific, experimentally determined IR absorption data for this compound is not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, allowing for the confirmation of its elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Furthermore, by analyzing the fragmentation pattern of the molecule upon ionization, MS provides valuable structural information. For "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-", the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chloromethyl group, cleavage of the pyrrolidine ring, and fragmentation of the thiazole ring, with the relative abundance of the fragment ions helping to piece together the molecular structure.

A detailed mass spectrum and fragmentation analysis for this specific compound has not been published in the available scientific literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. This technique would provide an unambiguous confirmation of the molecular structure of "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" and would also reveal information about its conformation and intermolecular interactions in the solid state, such as packing arrangements and potential hydrogen bonding.

of Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-

Detailed structural and electronic information for the chemical compound "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" is not publicly available in peer-reviewed scientific literature or crystallographic databases.

A comprehensive search of chemical and crystallographic databases, as well as the broader scientific literature, did not yield specific experimental data, such as single-crystal X-ray diffraction or advanced spectroscopic analyses, for the precise molecule "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-".

Therefore, a detailed and scientifically accurate analysis of its molecular geometry, stereochemistry, crystal packing, and intermolecular interactions, as requested, cannot be provided at this time. The generation of data tables with specific bond lengths, bond angles, torsion angles, and unit cell parameters is contingent upon the availability of its determined crystal structure, which has not been reported.

While general principles of molecular geometry and intermolecular forces can be applied to predict the likely structural characteristics of this molecule based on its constituent functional groups (a thiazole ring, a chloromethyl group, and a pyrrolidinyl group), any such discussion would be speculative and not based on the rigorous, published experimental data required for a scientifically authoritative article.

For a complete and accurate characterization as outlined in the requested sections, the synthesis and subsequent single-crystal X-ray diffraction analysis of "Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-" would be necessary.

Q & A

Q. What are the established synthetic routes for Thiazole, 4-(chloromethyl)-2-(1-pyrrolidinyl)-, and how can reaction conditions be optimized?

The synthesis typically involves Hantzsch thiazole cyclization or Schiff base condensation. For example:

  • Hantzsch method : React thiosemicarbazones with α-halo ketones (e.g., 2-bromo-4’-chloroacetophenone) in ethanol under reflux. Adjust solvent polarity (e.g., DMF/EtOH mixtures) to improve yield .
  • Schiff base route : Condense hydrazine carbothioamides with aldehydes (e.g., nitrobenzaldehydes) in ethanol, followed by cyclization with chloromethyl reagents. Use anhydrous conditions to avoid hydrolysis of the chloromethyl group .
  • Optimization : Monitor reaction progress via TLC, and purify intermediates via recrystallization (e.g., DMF/EtOH) to enhance purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

Technique Application Example Data
¹H/¹³C NMR Confirm substituent positions and chloromethyl group integrity.δ ~4.5 ppm (CH₂Cl), δ ~160 ppm (C-Cl) .
IR Spectroscopy Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-Cl at ~700 cm⁻¹) .
Melting Point Assess purity; deviations >2°C suggest impurities .
Elemental Analysis Verify stoichiometry (e.g., C, H, N, S within ±0.4% of theoretical) .

Q. How can researchers evaluate the antimicrobial activity of this compound?

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use zones of inhibition ≥6 mm as significant .
  • Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution (e.g., 0.5–128 µg/mL). Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic insight : Pair with molecular docking against bacterial targets (e.g., E. coli DNA gyrase) to correlate activity with binding affinity .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding modes of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial enzymes, cancer-related kinases). Prioritize compounds with docking scores ≤-7.0 kcal/mol .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD ≤2.0 Å). Analyze hydrogen bonds and hydrophobic contacts .
  • ADMET prediction : Employ SwissADME to optimize pharmacokinetics (e.g., Lipinski’s Rule of Five, BBB permeability) .

Q. What strategies mitigate instability of the chloromethyl group during synthesis and storage?

  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent oxidation. Avoid protic solvents (e.g., H₂O) to minimize hydrolysis .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to remove acidic byproducts .
  • Storage : Store as hydrochloride salts at -20°C in amber vials to reduce light/thermal degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Substituent variation : Replace the pyrrolidinyl group with morpholine (improves solubility) or aryl groups (enhances π-π stacking). Compare MIC values .
  • Bioisosteres : Substitute chloromethyl with trifluoromethyl (increases lipophilicity) or hydroxymethyl (reduces toxicity). Test cytotoxicity on HEK-293 cells .
  • Data-driven design : Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity .

Q. How should researchers address contradictions in biological data across studies?

  • Standardize assays : Replicate experiments using identical strains (e.g., ATCC controls) and growth media (e.g., Mueller-Hinton agar) .
  • Control variables : Test compounds at consistent pH (7.4) and temperature (37°C). Include vehicle controls (e.g., DMSO ≤1% v/v) .
  • Meta-analysis : Compare IC₅₀ values from ≥3 independent studies. Use ANOVA to identify significant outliers (p <0.05) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Process optimization : Replace batch reactions with flow chemistry for better heat control. Use in-line FTIR for real-time monitoring .
  • Purification at scale : Implement centrifugal partition chromatography (CPC) for high-throughput separation .
  • Quality control : Validate purity via HPLC (≥95% area) and LC-MS to detect trace impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.